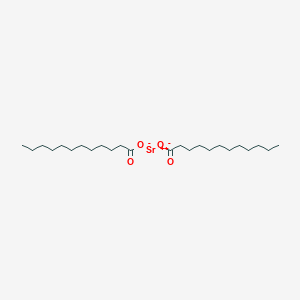
Cycloheptanone, 3-methyl-, (R)-
Overview
Description
Cycloheptanone, 3-methyl-, ®- is a chiral cyclic ketone with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is used in various chemical syntheses and industrial applications. The compound is notable for its seven-membered ring structure, which imparts unique chemical properties compared to other cyclic ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-methyl-, ®- can be synthesized through several methods:
-
Cyclization of Suberic Acid: : One traditional method involves the cyclization and decarboxylation of suberic acid or its esters. This reaction is typically conducted in the gas phase at temperatures between 400–450°C over alumina doped with zinc oxide or cerium oxide .
-
Ring Expansion of Cyclohexanone: : Another method involves the ring expansion of cyclohexanone using diazomethane as the methylene source. This reaction proceeds through the formation of a cyclopropane intermediate, which rearranges to form the seven-membered ring .
Industrial Production Methods
Industrial production of Cycloheptanone, 3-methyl-, ®- often employs the ring expansion method due to its efficiency and scalability. The process involves the use of readily available starting materials and catalysts, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 3-methyl-, ®- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of Cycloheptanone, 3-methyl-, ®- typically yields the corresponding alcohol, cycloheptanol .
-
Substitution: : The compound can participate in substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are often employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanones depending on the reagents used.
Scientific Research Applications
Cycloheptanone, 3-methyl-, ®- has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds .
-
Biology: : The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
-
Medicine: : Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug synthesis .
-
Industry: : Cycloheptanone, 3-methyl-, ®- is used in the production of fragrances, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Cycloheptanone, 3-methyl-, ®- involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of different products depending on the enzyme involved. For example, certain microorganisms can reduce Cycloheptanone, 3-methyl-, ®- to cycloheptanol through stereospecific enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar chemical properties but different reactivity due to the smaller ring size.
Cyclooctanone: An eight-membered ring ketone with different steric and electronic properties compared to Cycloheptanone, 3-methyl-, ®-.
Uniqueness
Cycloheptanone, 3-methyl-, ®- is unique due to its seven-membered ring structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
(3R)-3-methylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYFDULLCGVSNJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473414 | |
| Record name | Cycloheptanone, 3-methyl-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13609-58-0 | |
| Record name | Cycloheptanone, 3-methyl-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-methylcycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)

